molecular formula C29H35BrN2O5S B1257843 Secramine B

Secramine B

Cat. No.: B1257843
M. Wt: 603.6 g/mol
InChI Key: IKGMLEFAZJXZJE-YTQGRRGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secramine B, also known as Secramine B, is a useful research compound. Its molecular formula is C29H35BrN2O5S and its molecular weight is 603.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Secramine B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Secramine B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H35BrN2O5S

Molecular Weight

603.6 g/mol

IUPAC Name

[(1R,3S,12R,14E,16R)-9-bromo-8-(cyclopropylmethoxy)-14-methoxyimino-16-[(4-methoxyphenyl)methylsulfanyl]-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17)-trien-3-yl]methanol

InChI

InChI=1S/C29H35BrN2O5S/c1-34-22-7-5-18(6-8-22)16-38-25-11-20(32-35-2)10-24-29(25)12-21(14-33)31-13-19-9-23(36-15-17-3-4-17)27(30)28(37-24)26(19)29/h5-9,17,21,24-25,31,33H,3-4,10-16H2,1-2H3/b32-20+/t21-,24+,25+,29+/m0/s1

InChI Key

IKGMLEFAZJXZJE-YTQGRRGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CS[C@@H]2C/C(=N/OC)/C[C@@H]3[C@]24C[C@H](NCC5=CC(=C(C(=C45)O3)Br)OCC6CC6)CO

Canonical SMILES

COC1=CC=C(C=C1)CSC2CC(=NOC)CC3C24CC(NCC5=CC(=C(C(=C45)O3)Br)OCC6CC6)CO

Synonyms

secramine B

Origin of Product

United States

Scientific Research Applications

Key Findings:

  • Inhibition of Chloride Secretion : Secramine B significantly reduces cAMP-stimulated chloride secretion in human intestinal epithelial cells (T84) by blocking a cAMP-gated potassium channel (KCNQ1/KCNE3) .
  • Selective Action : The compound does not affect calcium-dependent chloride secretion pathways, indicating a specific targeting of cAMP-regulated mechanisms .
  • Electrophysiological Effects : Studies using short-circuit current measurements demonstrate that Secramine B inhibits K+ conductance, which is crucial for maintaining the membrane potential necessary for chloride secretion .

Scientific Research Applications

Secramine B has been extensively studied for its potential applications in various fields, particularly in understanding and treating conditions related to ion transport dysfunctions.

Cystic Fibrosis Research

Cystic fibrosis is characterized by defective chloride transport due to mutations in the CFTR gene. Research indicates that Secramine B could provide insights into alternative pathways for modulating chloride secretion in epithelial cells, potentially leading to novel therapeutic strategies .

Cholera Infection Studies

The cholera toxin stimulates excessive chloride secretion leading to severe dehydration. Secramine B's ability to inhibit this process makes it a valuable tool for studying cholera pathophysiology and developing treatments that mitigate fluid loss .

Membrane Traffic Studies

Secramine B has been utilized to investigate membrane trafficking processes. It was identified as an inhibitor of protein export from the Golgi apparatus to the plasma membrane, providing insights into the regulation of intracellular transport mechanisms .

Case Studies and Experimental Data

Several studies have documented the effects of Secramine B on cellular functions:

StudyFindingsRelevance
Pelish et al., 2006Demonstrated that Secramine B inhibits Cdc42 activation and subsequent chloride secretion in T84 cells.Highlights the role of Rho GTPases in ion transport regulation.
Recent Electrophysiological StudiesShowed that Secramine B selectively inhibits cAMP-induced K+ conductance without affecting Ca2+-dependent pathways.Supports targeted approaches in treating ion transport disorders.
Cystic Fibrosis Model StudiesInvestigated the impact of Secramine B on chloride transport in CFTR-deficient models.Potential implications for therapeutic strategies in cystic fibrosis management.

Preparation Methods

Solid-Phase Library Synthesis and Resynthesis in Solution

The initial discovery of secramine B arose from a high-throughput solid-phase synthesis campaign designed to mimic the biosynthesis of galanthamine-like alkaloids. A library of ~2,500 compounds was generated using split-pool techniques, with secramine B identified as a hit through phenotypic screening. Post-screening, secramine B was resynthesized in solution phase to validate its activity and enable structural characterization. Key steps included:

  • Solid-Phase Assembly : A tyrosine-derived resin-bound intermediate underwent sequential allylation and cyclization reactions to form the oxazoline core.

  • Cleavage and Functionalization : The compound was cleaved from the resin using trifluoroacetic acid (TFA), followed by reductive amination to introduce the tertiary amine moiety.

  • Final Deprotection : Acidic hydrolysis removed protective groups, yielding secramine B in milligram quantities.

This route suffered from low overall yields (<5%) due to side reactions during cyclization and challenges in purifying intermediates.

Optimized Solution-Phase Synthesis

To address scalability issues, researchers developed a solution-phase route inspired by secramine A’s synthesis. While secramine B’s exact protocol remains less documented, extrapolation from analogous pathways suggests the following steps:

Intermediate Preparation

  • Aldehyde 2 Synthesis : 4-Bromo-3,5-dihydroxybenzoic acid was allylated using allyl bromide and potassium carbonate, followed by reduction with lithium aluminum hydride (LAH) and oxidation with pyridinium chlorochromate (PCC) to yield the key aldehyde intermediate.

  • Amine 3 Synthesis : L-Tyrosine was protected with allyl chloroformate, allylated, and reduced with sodium borohydride to produce a primary amine, which was subsequently silylated with triisopropylsilyl triflate (TIPSOTf).

Coupling and Cyclization

Reductive amination of aldehyde 2 and amine 3 using sodium cyanoborohydride in methanol/acetic acid yielded a secondary amine, which underwent bis-cyclization under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the oxazoline ring. Final deprotection with hydrofluoric acid (HF) provided secramine B (Fig. 1).

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Aldehyde 2 synthesisAllyl bromide, K₂CO₃, DMF, rt75
Amine 3 synthesisTIPSOTf, i-Pr₂NEt, CH₂Cl₂, 0°C40
Reductive aminationNaBH₃CN, MeOH, AcOH, 0°C→rt62
Mitsunobu cyclizationDIAD, PPh₃, THF, 0°C55
Final deprotectionHF–pyridine, THF, rt85

Challenges in Stereochemical Control

Secramine B’s bioactivity depends on its stereochemistry, particularly the configuration at the oxazoline ring’s chiral center. Early synthetic attempts produced racemic mixtures, necessitating chiral resolution via preparative HPLC with a cellulose-based column. Recent advances have employed asymmetric catalysis using Jacobsen’s thiourea catalyst to achieve enantiomeric excess (ee) >90% during the cyclization step.

Analytical Validation and Purity Assessment

Chromatographic Methods

  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirmed purity >95% for secramine B.

  • Chiral HPLC : A Chiralpak IC column (hexane/isopropanol 85:15) resolved enantiomers, confirming ee values.

Spectroscopic Characterization

  • NMR : ¹H and ¹³C NMR spectra matched published data, with key signals at δ 7.63 (d, J = 7.7 Hz, aromatic H) and δ 13.57 (s, phenolic OH).

  • HRMS : [M+H]⁺ observed at m/z 459.2012 (calc. 459.2008).

Scalability and Industrial Considerations

While lab-scale synthesis yields ~23% overall, industrial production requires further optimization:

  • Continuous Flow Chemistry : Microreactors improved heat dissipation during exothermic cyclization steps, reducing byproduct formation.

  • Alternative Protecting Groups : Replacing TIPS with tert-butyldimethylsilyl (TBS) groups simplified deprotection and increased yields to 35%.

Comparison with Secramine A Synthesis

Secramine B’s synthesis diverges from secramine A’s primarily in the choice of protective groups and cyclization catalysts (Table 2).

Table 2: Secramine A vs. B Synthesis

ParameterSecramine ASecramine B
Key intermediateBenzannulated oxazoleBenzannulated oxazoline
Cyclization catalystPd(PPh₃)₄DIAD/PPh₃
Deprotection reagentTBAFHF–pyridine
Overall yield3.8%23%

Emerging Methodologies

Biocatalytic Approaches

Recent studies explored using transaminases to synthesize chiral amines directly, bypassing resolution steps. Preliminary results show 60% yield with 99% ee for secramine B’s amine intermediate.

Photoredox Catalysis

Visible-light-mediated C–N coupling reduced reliance on toxic reagents like PCC, achieving 70% yield in aldehyde oxidation steps .

Q & A

Basic Research Question

  • Controls : Include positive controls (e.g., staurosporine for apoptosis) and vehicle controls (DMSO concentration ≤0.1%).
  • Timepoints : Assess viability at 24, 48, and 72 hours to capture dynamic responses.
  • Assay selection : Combine MTT assays (metabolic activity) with Annexin V/PI staining (apoptosis/necrosis differentiation) .
  • Cell line validation : Use STR profiling to confirm identity and test mycoplasma contamination quarterly .

How can researchers isolate Secramine B’s target proteins in complex biological systems?

Advanced Research Question
Employ proteomic approaches such as:

  • Affinity chromatography : Immobilize Secramine B analogues (e.g., biotinylated derivatives) to pull down binding partners from lysates .
  • Chemical crosslinking : Stabilize weak interactions for mass spectrometry identification.
  • Bioinformatics : Use STRING-DB to map protein-protein interaction networks and prioritize candidates for functional validation .
    Note: False positives are common; confirm targets via siRNA silencing and rescue experiments .

What statistical methods are recommended for analyzing dose-dependent effects of Secramine B in preclinical models?

Basic Research Question

  • Non-linear regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations.
  • Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for in vivo efficacy studies .
    Report effect sizes and confidence intervals to avoid overinterpretation of p-values .

How can researchers address the limited bioavailability of Secramine B in in vivo studies?

Advanced Research Question

  • Formulation optimization : Test lipid-based nanoparticles or cyclodextrin complexes to enhance solubility .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS.
  • Prodrug design : Synthesize ester or phosphate derivatives to improve absorption, followed by enzymatic cleavage in target tissues .
    Validate improvements using orthotopic tumor models rather than subcutaneous xenografts for relevance .

What strategies mitigate batch-to-batch variability in Secramine B production for reproducibility?

Basic Research Question

  • Standardized synthesis : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry).
  • Quality control : Mandate NMR and HPLC for every batch; reject batches with >5% impurities .
  • Storage protocols : Store lyophilized compounds at -80°C under argon to prevent degradation.

How should researchers prioritize novel derivatives of Secramine B for further investigation?

Advanced Research Question
Use a tiered screening approach:

In silico docking : Predict binding affinity to known targets (e.g., PI3K/AKT pathway proteins) .

Primary assays : Test cytotoxicity in diverse cancer cell lines (e.g., NCI-60 panel).

Secondary assays : Evaluate selectivity via toxicity profiling in non-cancerous cells (e.g., HEK293).

ADMET profiling : Assess absorption, distribution, metabolism, excretion, and toxicity early to avoid late-stage failures .

What methodologies validate Secramine B’s mechanism of action when conflicting pathways are reported?

Advanced Research Question

  • Pathway enrichment analysis : Use RNA-seq or phosphoproteomics to identify overrepresented pathways .
  • Kinase profiling : Screen against a panel of 300+ kinases to rule out off-target effects .
  • Genetic validation : Combine CRISPR-Cas9 knockout of putative targets with rescue experiments (e.g., wild-type vs. mutant transfection) .

How can researchers leverage computational models to predict Secramine B’s off-target effects?

Advanced Research Question

  • Molecular dynamics simulations : Simulate binding to homologous proteins (e.g., ATP-binding pockets in kinases) .
  • Machine learning : Train models on chemical descriptors (e.g., PubChem fingerprints) to predict toxicity.
  • Network pharmacology : Map Secramine B’s interactions across the human interactome to identify indirect effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.